molecular formula C3H6Cl3N B3048323 Methanamine, 1-chloro-N,N-bis(chloromethyl)- CAS No. 16395-67-8

Methanamine, 1-chloro-N,N-bis(chloromethyl)-

Cat. No.: B3048323
CAS No.: 16395-67-8
M. Wt: 162.44 g/mol
InChI Key: HKILHUMTXVCAMT-UHFFFAOYSA-N
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Description

Methanamine, 1-chloro-N,N-bis(chloromethyl)- is a chlorinated tertiary amine with the molecular formula C₃H₆Cl₃N. Its structure features a central methanamine core substituted with one chlorine atom at the 1-position and two chloromethyl (-CH₂Cl) groups attached to the nitrogen atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-N,N-bis(chloromethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl3N/c4-1-7(2-5)3-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKILHUMTXVCAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CCl)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295424
Record name 1-chloro-n,n-bis(chloromethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16395-67-8
Record name NSC101834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-n,n-bis(chloromethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, 1-chloro-N,N-bis(chloromethyl)-, can be synthesized through the chloromethylation of methanamine. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

  • Methanamine reacts with formaldehyde to form a methylene bridge.
  • The methylene bridge is then chlorinated using hydrochloric acid and zinc chloride as a catalyst.
  • The resulting product is methanamine, 1-chloro-N,N-bis(chloromethyl)-.

Industrial Production Methods

In industrial settings, the production of methanamine, 1-chloro-N,N-bis(chloromethyl)-, follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methanamine, 1-chloro-N,N-bis(chloromethyl)-, undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives or the removal of chlorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include methanamine derivatives with different substituents replacing the chlorine atoms.

    Oxidation Reactions: Oxidized products such as chloromethyl oxides or other oxygenated derivatives.

    Reduction Reactions: Reduced products with fewer chlorine atoms or completely dechlorinated methanamine.

Scientific Research Applications

Methanamine, 1-chloro-N,N-bis(chloromethyl)-, has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of methanamine, 1-chloro-N,N-bis(chloromethyl)-, involves its reactivity with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The reactivity and applications of 1-chloro-N,N-bis(chloromethyl)methanamine can be inferred by comparing it to the following structurally related compounds:

Compound Name Key Substituents Reactivity/Applications Evidence Source
N,N-Bis(chloromethyl)amides -N(CH₂Cl)₂, R-C(=O)- Forms triazepines or imidazolidines via reactions with diamines; used in heterocyclic synthesis .
N,N-Bis(2-chloroethyl)ethylenediamine -N(CH₂CH₂Cl)₂, ethylenediamine backbone Acts as a crosslinking agent or precursor to nitrogen mustards (alkylating agents) .
1-(3-Chlorophenyl)-N-methylmethanamine Aromatic Cl, -N(CH₃)CH₂- Used in pharmaceutical intermediates; exhibits modified solubility due to aromatic substitution .
N4Py (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) Pyridinyl substituents Ligand for nonheme iron complexes; stabilizes high-valent Fe species in bioinorganic studies .
Bis(2-chloroethyl)ethylamine hydrochloride (HN1) -N(CH₂CH₂Cl)₂, ethyl backbone Nitrogen mustard; alkylates DNA, used in chemical warfare and cancer therapy .

Reactivity and Stability

  • Alkylation Potential: The presence of chloromethyl groups enhances electrophilicity, enabling nucleophilic substitution reactions. This contrasts with chloroethyl-substituted amines (e.g., HN1), which undergo slower hydrolysis due to longer alkyl chains but exhibit stronger DNA crosslinking activity .
  • Steric Effects : The bulky bis(chloromethyl) groups in the target compound may hinder reactions at the nitrogen center compared to less substituted analogs like N-methylmethanamine derivatives .
  • Hydrolytic Stability : Chlorinated amines with aromatic substituents (e.g., 1-(3-chlorophenyl)-N-methylmethanamine ) show greater stability in aqueous media than aliphatic counterparts due to reduced electron deficiency .

Physicochemical Properties (Inferred)

  • Solubility : Likely low in polar solvents due to hydrophobic chloromethyl groups, similar to N,N-bis(2-chloroethyl)ethylenediamine .
  • Thermal Stability : May decompose at elevated temperatures, releasing HCl, as observed in bis(chloromethyl)amide reactions .

Key Research Findings

Synthetic Flexibility : Reactions of N,N-bis(chloromethyl)amides with diamines yield heterocycles like triazepines, suggesting the target compound could participate in cyclization reactions .

Biological Activity : HN1 hydrochloride (a chloroethyl analog) demonstrates that chlorinated amines can disrupt cellular processes via alkylation, a property likely shared by the target compound .

Coordination Chemistry : Methanamine derivatives with pyridinyl substituents stabilize high-valent iron species, implying that chlorine substituents might similarly influence metal-ligand interactions .

Biological Activity

Methanamine, 1-chloro-N,N-bis(chloromethyl)-, also known as bis(chloromethyl)amine, is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Methanamine, 1-chloro-N,N-bis(chloromethyl)- is characterized by its chloromethyl groups, which confer unique reactivity and biological interactions. Its chemical structure can be represented as follows:

Cl CH2 N CH2Cl 2\text{Cl CH}_2\text{ N CH}_2\text{Cl }_2

This structure allows for various interactions with biological molecules, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Methanamine, 1-chloro-N,N-bis(chloromethyl)- exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed promising results:

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus125
Compound BPseudomonas aeruginosa250
Compound CBacillus subtilis500

These findings suggest that the presence of chloromethyl groups enhances the antibacterial efficacy of the compound against resistant strains .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of Methanamine derivatives have also been explored in various cancer cell lines. In vitro studies using MTT assays revealed the following IC50 values:

Cell LineCompoundIC50 (μM)
MCF-7 (Breast)Compound A86
PC-3 (Prostate)Compound B70
WRL-68 (Liver)Compound C45

These results indicate that certain derivatives of Methanamine possess moderate to strong cytotoxic effects against cancer cells, suggesting potential for development as anticancer agents .

The biological activity of Methanamine is largely attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. These interactions may lead to:

  • DNA Alkylation : The compound's chloromethyl groups can alkylate DNA, leading to mutations and cell death.
  • Enzyme Inhibition : Studies have shown that similar compounds inhibit key enzymes involved in cancer cell proliferation and survival .

Case Studies

Several case studies highlight the biological implications of Methanamine derivatives:

  • Study on Anticancer Properties : A recent study evaluated the anticancer activity of a new derivative of Methanamine against HeLa cells. The derivative showed an IC50 value of 8.49 μg/mL, indicating potent activity .
  • Toxicological Assessment : Research conducted on the carcinogenic potential of bis(chloromethyl) compounds indicated significant tumorigenic effects in animal models when administered via inhalation or subcutaneous injection . This raises concerns about safety and necessitates careful handling and further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-chloro-N,N-bis(chloromethyl)methanamine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, bis(chloromethyl)pyridine derivatives react with amines in acetonitrile at elevated temperatures (e.g., 50°C for 2 hours) followed by extended stirring at room temperature (18 hours) . Purification via Schlenk chromatography using dichloromethane/methanol gradients is recommended to isolate the product as a pale-yellow oil .
  • Critical Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-chlorination. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of chloromethyl groups.

Q. How can researchers address instability during purification or storage of chlorinated methanamine derivatives?

  • Methodology : Instability, particularly in halogen exchange reactions, can arise due to reactive chloromethyl groups. Stabilize intermediates by storing under inert gases at low temperatures (−20°C) and avoiding prolonged exposure to light . For chromatographic instability, consider alternative purification methods like recrystallization or flash chromatography with silica gel deactivated with 1% triethylamine .

Q. What analytical techniques are most effective for characterizing 1-chloro-N,N-bis(chloromethyl)methanamine?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and chloromethyl group integration .
  • Mass Spectrometry (HRMS) : To verify molecular weight and detect potential byproducts (e.g., dechlorinated species) .
  • Elemental Analysis : To validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How do the electronic properties of chloromethyl groups influence reactivity in catalytic applications?

  • Methodology : Chloromethyl groups act as electron-withdrawing substituents, enhancing the electrophilicity of metal complexes. For example, Ru(II) polypyridyl complexes with chloromethyl-modified ligands (e.g., DPAbpy, N4Py) exhibit redshifted absorption spectra, enabling visible-light-driven photocatalytic reactions .
  • Experimental Design : Compare catalytic efficiency (e.g., turnover frequency) of chlorinated vs. non-chlorinated ligands in atom-transfer radical addition (ATRA) reactions .

Q. What mechanistic insights explain contradictory yields in halogen exchange reactions involving chlorinated methanamines?

  • Data Contradiction Analysis : Lithium-halogen exchange reactions with chloromethyl derivatives may yield unstable intermediates, leading to low or variable yields . Contrast this with brominated analogs, which are more stable but less reactive.
  • Resolution : Use computational methods (DFT) to model transition states and identify steric/electronic barriers. Experimentally, optimize reaction stoichiometry (e.g., Li:substrate ratio) and temperature (−78°C to 0°C) .

Q. How can spectroscopic methods differentiate between regioisomers or degradation products in chlorinated methanamine systems?

  • Methodology :

  • IR Spectroscopy : Track C-Cl stretching vibrations (550–600 cm⁻¹) to confirm chloromethyl group integrity .
  • HPLC-MS/MS : Use reverse-phase chromatography with a C18 column and acetonitrile/water gradients to separate and identify isomers .
    • Case Study : In EPA Method 8270B, chlorinated ethers are resolved using GC-MS with electron impact ionization, which can be adapted for methanamine derivatives .

Q. What safety protocols are critical for handling chlorinated methanamines, given their structural similarity to nitrogen mustards?

  • Regulatory Compliance : Follow Cal/OSHA and DOT HAZMAT standards for alkylating agents. Use fume hoods, double-gloving, and chemical-resistant aprons .
  • Decontamination : Neutralize spills with 10% sodium thiosulfate to reduce chloromethyl group reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanamine, 1-chloro-N,N-bis(chloromethyl)-
Reactant of Route 2
Methanamine, 1-chloro-N,N-bis(chloromethyl)-

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